
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a quinazoline derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine is not fully understood, but studies have shown that it targets specific proteins and enzymes in cells, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. This compound has also been shown to bind to specific proteins and enzymes, leading to the modulation of their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine in lab experiments include its high purity and stability, making it a reliable and consistent tool for scientific research. However, the limitations of this compound include its relatively high cost and limited availability, making it difficult to obtain in large quantities for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine, including its potential as an anti-cancer drug, its use in protein engineering and drug discovery, and its applications in biotechnology. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine involves the reaction of 2-furancarboxaldehyde with 2-amino-N-methylbenzamide in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to obtain the final compound. This synthesis method has been optimized and refined over the years, leading to higher yields and purities of the compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine has shown potential in various scientific research fields, including medicinal chemistry, cancer research, and biotechnology. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer drug, with promising results in preclinical studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In biotechnology, this compound has been studied for its ability to bind to specific proteins and enzymes, making it a valuable tool for protein engineering and drug discovery.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(9-11-5-4-8-18-11)14-12-6-2-3-7-13(12)15-10-16-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFPSPHKUNFQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

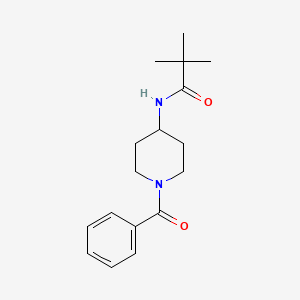
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
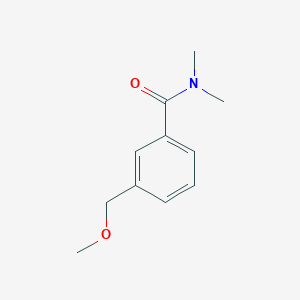
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

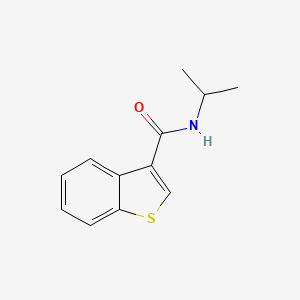


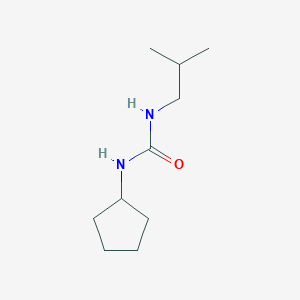


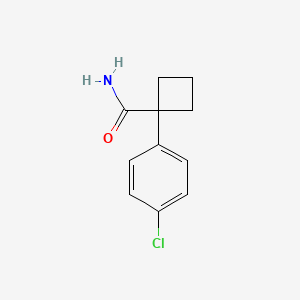

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)